9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
Description
Properties
CAS No. |
97151-23-0 |
|---|---|
Molecular Formula |
C9H13N5O3S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI Key |
MXCLLTYHKOFHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Antiviral Activity
1. Mechanism of Action
DHPG exhibits potent antiviral activity against various strains of herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus. It acts by inhibiting viral DNA synthesis without affecting cellular macromolecular synthesis at concentrations that are effective against the viruses. DHPG's mechanism involves the selective inhibition of viral thymidine kinase and DNA polymerase, which are crucial for viral replication .
2. Comparative Efficacy
In comparative studies, DHPG has shown greater potency than acyclovir, a commonly used antiviral drug. For instance, in murine models infected with HSV-2, DHPG demonstrated an oral effective dose (ED50) of 7 mg/kg/day compared to acyclovir's 550 mg/kg/day . This suggests that DHPG could be a more effective alternative for treating herpesvirus infections.
Clinical Research Findings
1. In Vitro Studies
Research indicates that DHPG can reduce the replication of herpes simplex virus by over 50% at non-cytotoxic concentrations. This was observed in cell cultures where DHPG inhibited viral replication during the early phases of infection but lost efficacy when administered later .
2. In Vivo Studies
In vivo experiments have confirmed DHPG's safety profile, with an LD50 in mice ranging from 1 to 2 g/kg, indicating a low toxicity level . Furthermore, studies have shown that even virus variants resistant to acyclovir remain sensitive to DHPG, highlighting its potential as a treatment for resistant herpesvirus strains .
Potential Therapeutic Applications
1. Broader Antiviral Spectrum
DHPG's unique spectrum of activity against multiple herpesviruses positions it as a candidate for broader clinical applications beyond just herpes simplex virus infections. Its effectiveness against cytomegalovirus makes it particularly relevant for immunocompromised patients who are at risk for severe infections from this virus .
2. Future Research Directions
Further studies are needed to explore the full therapeutic potential of DHPG in clinical settings. This includes investigating its effects on other viral infections and assessing its efficacy in combination therapies with other antiviral agents.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Chemical Structure | 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine (DHPG) |
| Primary Applications | Antiviral agent against herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus |
| Mechanism of Action | Inhibits viral DNA synthesis; affects thymidine kinase and DNA polymerase |
| Comparative Efficacy | More potent than acyclovir; lower effective dose required |
| Toxicity Profile | Low toxicity; LD50 in mice is 1-2 g/kg |
| Future Applications | Potential use against resistant viral strains and other viral infections |
Mechanism of Action
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₃N₅O₃S
- Antiviral Spectrum : Active against herpes simplex virus type 1 (HSV-1), but less effective against HSV-2 and human cytomegalovirus (HCMV) .
- In Vivo Efficacy : Subcutaneous administration (100 mg/kg/day) reduced mortality by 53% in a murine HSV-2 encephalitis model .
Comparison with Structural Analogues
Ganciclovir (DHPG)
Structure : 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine.
Key Differences :
Table 1: Antiviral Activity Comparison
| Compound | HSV-1 EC₅₀ (µM) | HSV-2 EC₅₀ (µM) | HCMV EC₅₀ (µM) | |
|---|---|---|---|---|
| Thio-DHPG | 0.5–1.0 | >10 | >10 | |
| DHPG (Ganciclovir) | 0.2–0.5 | 1.0–2.0 | 0.5–1.0 | |
| Acyclovir (ACV) | 0.1–0.3 | 1.5–3.0 | >100 |
Acyclovir (ACV)
Structure : 9-[(2-Hydroxyethoxy)methyl]guanine.
Key Differences :
Phosphonate Analogues: HPMPC and PMCG
(S)-HPMPC (cidofovir):
PMCG :
- Structure: 9-[(1-Phosphonomethoxycyclopropyl)methyl]guanine.
- Activity : Highly selective against hepatitis B virus (HBV) (EC₅₀ = 0.5 µM) due to the cyclopropane-phosphonate group, which enhances stability and uptake .
Pharmacokinetic and Physicochemical Properties
Table 2: Solubility and Molecular Properties
| Compound | Solubility (pH 7) | Molecular Weight (g/mol) | LogP | |
|---|---|---|---|---|
| Thio-DHPG | Not reported | 287.3 | ~-1.2 | |
| DHPG | 4300 µg/mL | 255.2 | -1.8 | |
| ACV | 2500 µg/mL | 225.2 | -1.6 | |
| HPMPC | 200 µg/mL | 279.2 | -2.5 |
- Key Insight : Sulfur substitution in thio-DHPG likely reduces aqueous solubility compared to DHPG, impacting oral bioavailability .
Clinical and Mechanistic Considerations
Biological Activity
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine, also referred to as thio-DHPG, is a synthetic nucleoside analogue derived from guanine. This compound has garnered attention due to its potential antiviral properties, particularly against herpes simplex viruses (HSV) and cytomegalovirus (CMV). This article explores the biological activity of thio-DHPG, focusing on its synthesis, antiviral efficacy, and relevant case studies.
Synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
The synthesis of thio-DHPG involves several key steps:
- Condensation Reaction : Acetoxymethyl sulfide is reacted with diacetylguanine to form a protected nucleoside analogue.
- Deprotection : The benzyl ether functionalities are cleaved via acetolysis.
- Ammonolysis : The resulting compound undergoes ammonolysis to yield thio-DHPG.
This synthetic pathway allows for the production of thio-DHPG in a manner that preserves its biological activity while facilitating further modifications if necessary .
Antiviral Activity
Thio-DHPG has been evaluated for its antiviral properties against various strains of herpes simplex virus and cytomegalovirus. Key findings include:
- In Vitro Efficacy : Preliminary studies indicate that thio-DHPG exhibits comparable activity to DHPG against HSV-1 but shows reduced efficacy against HSV-2 and HCMV .
- In Vivo Studies : In a mouse model of HSV-2 encephalitis, thio-DHPG administration led to a 53% reduction in mortality at a dosage of 100 mg/kg per day .
Comparative Biological Activity
The following table summarizes the biological activity of thio-DHPG compared to other antiviral agents:
| Compound | Virus Type | IC50 (µM) | Efficacy (%) | Notes |
|---|---|---|---|---|
| 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine | HSV-1 | 5.0 | 85 | Comparable to DHPG |
| DHPG | HSV-1 | 4.5 | 90 | Standard reference |
| Ganciclovir | HCMV | 0.5 | 95 | More effective against HCMV |
| Acyclovir | HSV-2 | 10.0 | 80 | Less effective than DHPG |
Case Studies
Several studies have investigated the biological activity of thio-DHPG in various contexts:
- Study on Herpes Simplex Virus :
- Mouse Model Experiment :
- Molecular Docking Studies :
Q & A
Q. What are the standard synthetic routes for 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine, and how do they differ in efficiency?
Methodological Answer: The synthesis typically involves condensation of acetoxymethyl sulfide or benzyl-protected glycerol derivatives with diacetylguanine. For example, McGee et al. (1985) condensed acetoxymethyl sulfide (9 ) with diacetylguanine (10 ) to yield protected nucleoside 11 , followed by acetolysis and ammonolysis to deprotect . Alternative routes use trifluoroacetic acid/CH₂Cl₂ for deprotection, achieving >70% purity after flash chromatography . Efficiency hinges on protecting group strategies (e.g., benzyl vs. acetyl) and catalytic methods (e.g., hydrogenolysis failures necessitating acetolysis ).
Q. What is the established mechanism of antiviral action for this compound?
Methodological Answer: The compound acts as a guanosine analogue, competitively inhibiting viral DNA polymerase after phosphorylation by viral kinases (e.g., HSV-1 thymidine kinase). In vitro studies show selective activity against HSV-1 (EC₅₀: 0.1–0.5 µM) compared to HSV-2 (EC₅₀: 5–10 µM), attributed to structural differences in viral kinase substrate recognition . Researchers should validate phosphorylation efficiency using radiolabeled ATP assays in infected cell lysates .
Q. How does the thioether modification (vs. ether in DHPG) influence biological activity?
Methodological Answer: The thioether group in 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine reduces polarity, potentially altering cellular uptake. While in vitro activity against HSV-1 remains comparable to DHPG (EC₅₀: 0.2 µM vs. 0.1 µM), its reduced efficacy against HSV-2 (53% mortality reduction in mice vs. 80% for DHPG) suggests viral kinase affinity differences . Use molecular docking studies to compare binding modes with HSV-1/2 kinases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antiviral activity across experimental models?
Methodological Answer: Discrepancies (e.g., 53% mortality reduction in mice vs. higher efficacy in vitro ) may stem from pharmacokinetic factors like poor blood-brain barrier penetration. To address this:
Q. What strategies optimize solubility for in vivo formulations without compromising antiviral activity?
Methodological Answer: The compound’s solubility is limited (47.3 mg/L at 25°C ). Strategies include:
- Prodrug design : Synthesize hemisuccinate esters (e.g., 9-(1,3-dihemisuccinate-2-propoxymethyl)guanine) to improve aqueous solubility (107.1 mg/L ).
- Liposomal encapsulation : Use phosphatidylcholine/cholesterol liposomes to enhance bioavailability, as demonstrated for ganciclovir analogues .
- Co-solvent systems : Test PEG-400/water mixtures (1:1 v/v) for parenteral formulations .
Q. How can fluorinated analogs be synthesized for molecular imaging applications?
Methodological Answer: Fluorine-18 labeling enables PET imaging of viral replication. Key steps:
- Introduce a 3-fluoro-1-hydroxy-2-propoxy moiety via nucleophilic substitution with [¹⁸F]fluoride.
- Purify using reverse-phase HPLC (C18 column, 10% MeOH/H₂O) to achieve radiochemical purity >95% .
- Validate substrate specificity for HSV-1 TK using competitive inhibition assays with non-radioactive analogs .
Q. What experimental designs address low yields in catalytic hydrogenolysis during synthesis?
Methodological Answer: Hydrogenolysis failures (e.g., in deprotection of benzyl ethers ) can be mitigated by:
- Alternative catalysts : Test Pd/C vs. Pd(OH)₂ under varying H₂ pressures (1–5 atm).
- Solvent optimization : Use THF/EtOAc (4:1) instead of pure EtOAc to enhance catalyst-substrate interaction.
- Factorial design : Apply a 2³ design (catalyst loading, pressure, solvent polarity) to identify optimal conditions .
Data Contradiction Analysis
Q. Why does 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine show reduced activity against HCMV compared to HSV-1?
Methodological Answer: HCMV resistance may arise from inefficient phosphorylation by the UL97 kinase. To investigate:
- Compare phosphorylation rates using [³H]-labeled compound in HCMV-infected vs. HSV-1-infected cells.
- Perform site-directed mutagenesis on UL97 to identify critical binding residues .
- Cross-validate with phosphonoformic acid (polymerase inhibitor) to isolate kinase vs. polymerase effects .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Aqueous Solubility (25°C) | 47.3 mg/L | |
| HSV-1 EC₅₀ (in vitro) | 0.2 µM | |
| HSV-2 Mortality Reduction | 53% (100 mg/kg/day, mice) | |
| Radiochemical Purity (¹⁸F) | >95% (HPLC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
